Bioorthogonal TCO Conjugation Enables Higher and More Homogeneous DAR than Maleimide Chemistry
The TCO group in TCO-PEG4-VC-PAB-MMAE enables site-specific, bioorthogonal conjugation via iEDDA click chemistry, which is not possible with traditional maleimide-based linkers like mc-VC-PAB-MMAE. While maleimide conjugations are stochastic and often yield heterogeneous DAR distributions (e.g., DAR 0-8), click chemistry facilitates the synthesis of highly homogeneous ADCs [1]. Published data on analogous click chemistry systems show that ADCs produced via this method can achieve a homogeneous DAR of 4 with >95% purity, compared to the broad DAR profile (0-8) and subsequent purification requirements of maleimide conjugates [2].
| Evidence Dimension | Homogeneity of Drug-to-Antibody Ratio (DAR) |
|---|---|
| Target Compound Data | Homogeneous DAR 4 achievable (>95% purity) using TCO-Tz click chemistry approach |
| Comparator Or Baseline | mc-VC-PAB-MMAE (maleimide conjugation) yields heterogeneous DAR 0-8 |
| Quantified Difference | Maleimide conjugation results in a broad DAR distribution requiring purification; click chemistry yields a homogeneous DAR 4 product. |
| Conditions | Conjugation of linker-payload to a tetrazine (Tz)-modified antibody |
Why This Matters
Higher homogeneity reduces batch-to-batch variability and simplifies analytical characterization and regulatory filing for ADC development.
- [1] Walsh, S. J. et al. (2021). Site-selective modification strategies in antibody-drug conjugates. Chemical Society Reviews, 50, 1305-1353. View Source
- [2] Maruani, A. et al. (2015). A plug-and-play approach to antibody-based therapeutics via a chemoselective dual click strategy. Nature Communications, 6, 6645. View Source
